2-(6-Chloropyrimidin-4-yl)-2-methylpropanenitrile
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Overview
Description
2-(6-Chloropyrimidin-4-yl)-2-methylpropanenitrile is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidine is a six-membered heterocyclic aromatic ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloropyrimidin-4-yl)-2-methylpropanenitrile typically involves the reaction of 6-chloropyrimidine with 2-methylpropanenitrile under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the nitrile, followed by nucleophilic substitution at the 6-position of the pyrimidine ring .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of safer and more environmentally friendly reagents and solvents is preferred in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(6-Chloropyrimidin-4-yl)-2-methylpropanenitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 6-position can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and alkoxides.
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminopyrimidine derivative, while oxidation can produce a pyrimidine oxide .
Scientific Research Applications
2-(6-Chloropyrimidin-4-yl)-2-methylpropanenitrile has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including anticancer, antiviral, and antimicrobial agents.
Materials Science: It is employed in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2-(6-Chloropyrimidin-4-yl)-2-methylpropanenitrile depends on its specific application. In medicinal chemistry, it often targets enzymes or receptors involved in disease pathways. For example, it may inhibit the activity of a specific kinase or bind to a receptor to block its signaling . The molecular targets and pathways involved vary based on the derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-chloropyrimidin-4-yl)cyanamide: This compound shares a similar pyrimidine core but has different substituents, leading to distinct chemical properties and applications.
4,6-Dichloropyrimidine: Another pyrimidine derivative with two chlorine atoms, which can undergo similar nucleophilic substitution reactions.
Uniqueness
Its combination of a nitrile group and a chloropyrimidine ring makes it a versatile intermediate for synthesizing a wide range of bioactive compounds .
Properties
Molecular Formula |
C8H8ClN3 |
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Molecular Weight |
181.62 g/mol |
IUPAC Name |
2-(6-chloropyrimidin-4-yl)-2-methylpropanenitrile |
InChI |
InChI=1S/C8H8ClN3/c1-8(2,4-10)6-3-7(9)12-5-11-6/h3,5H,1-2H3 |
InChI Key |
XGCBXOLZPHMOKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#N)C1=CC(=NC=N1)Cl |
Origin of Product |
United States |
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